

physical and chemical characteristics of 5-bromo-2-(trifluoromethoxy)benzoic acid

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Compound of Interest

Compound Name: 5-bromo-2-(trifluoromethoxy)benzoic Acid

Cat. No.: B1278458

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An In-depth Technical Guide to 5-bromo-2-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-2-(trifluoromethoxy)benzoic acid is a halogenated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Its structural features, including a bromine atom, a carboxylic acid group, and a trifluoromethoxy group, impart unique physicochemical properties that make it a valuable building block for the synthesis of novel compounds. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in the development of new pharmaceutical agents.^{[1][2]} This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **5-bromo-2-(trifluoromethoxy)benzoic acid**, alongside generalized experimental protocols and logical workflows relevant to its synthesis and analysis.

Core Physical and Chemical Characteristics

While extensive experimental data for **5-bromo-2-(trifluoromethoxy)benzoic acid** is not widely available in the public domain, the following table summarizes the key physical and

chemical properties that have been reported, primarily from chemical suppliers. It is important to note that some of these values may be predicted rather than experimentally determined.

Property	Value	Source
Molecular Formula	C ₈ H ₄ BrF ₃ O ₃	[3]
Molecular Weight	285.01 g/mol	[3]
CAS Number	403646-47-9	[3]
Appearance	White powder or solid	[4]
Boiling Point	287 °C	[5]
Density	1.797 g/cm ³	[5]
Flash Point	127 °C	[5]
pKa (Predicted)	2.53 ± 0.36	[5]
Storage	Sealed in dry, room temperature	[3]

Note: An experimental melting point for this specific compound is not readily available in the cited literature. For comparison, related compounds such as 5-bromo-2-fluorobenzoic acid have a melting point of 141-145 °C.

Spectroscopic Characterization (Predicted and General)

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for **5-bromo-2-(trifluoromethoxy)benzoic acid** are not available in the reviewed literature. However, based on the known spectral properties of similar substituted benzoic acids and brominated aromatic compounds, the following characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts and coupling patterns will

be influenced by the electron-withdrawing effects of the bromine, carboxylic acid, and trifluoromethoxy groups.

- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbon of the trifluoromethoxy group (which will likely show coupling to fluorine).

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by several strong, broad absorptions. For **5-bromo-2-(trifluoromethoxy)benzoic acid**, the following peaks are expected:

- A broad O-H stretching band from the carboxylic acid group, typically in the region of 3300-2500 cm^{-1} .[\[6\]](#)
- A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700 cm^{-1} .[\[7\]](#)
- C-O stretching and O-H bending vibrations in the fingerprint region.
- Absorptions corresponding to the C-Br, C-F, and C-O-C stretches of the substituents.

Mass Spectrometry (MS)

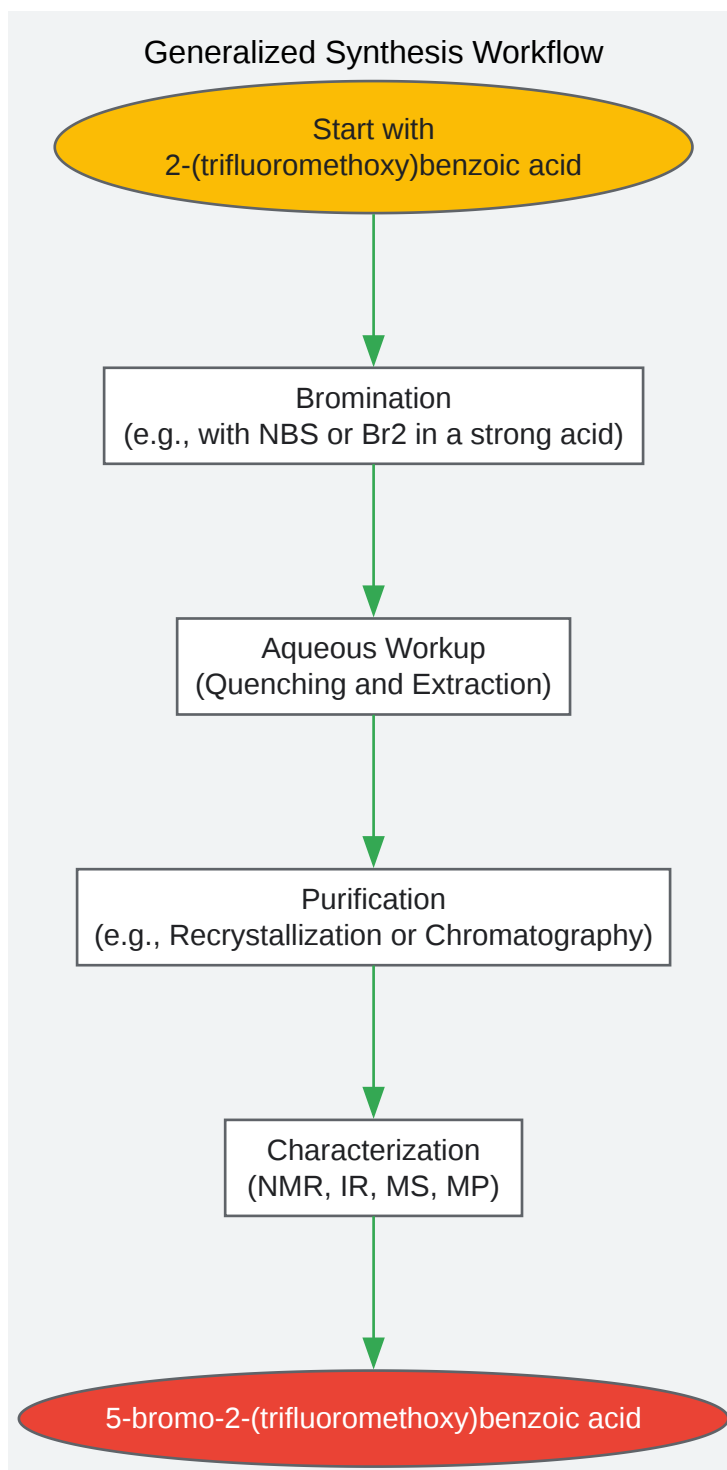
Mass spectrometry of **5-bromo-2-(trifluoromethoxy)benzoic acid** would be expected to show a molecular ion peak corresponding to its molecular weight. A key feature would be the characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in approximately a 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by 2 m/z units.[\[8\]](#) Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the trifluoromethoxy group.

Experimental Protocols (Generalized)

Detailed, validated experimental protocols for the synthesis and analysis of **5-bromo-2-(trifluoromethoxy)benzoic acid** are not readily available. The following sections provide generalized methodologies based on the synthesis and analysis of structurally similar compounds.

Synthesis of Substituted Benzoic Acids

A common route for the synthesis of brominated benzoic acid derivatives involves the electrophilic bromination of a substituted benzoic acid precursor. The following diagram illustrates a generalized workflow for such a synthesis.



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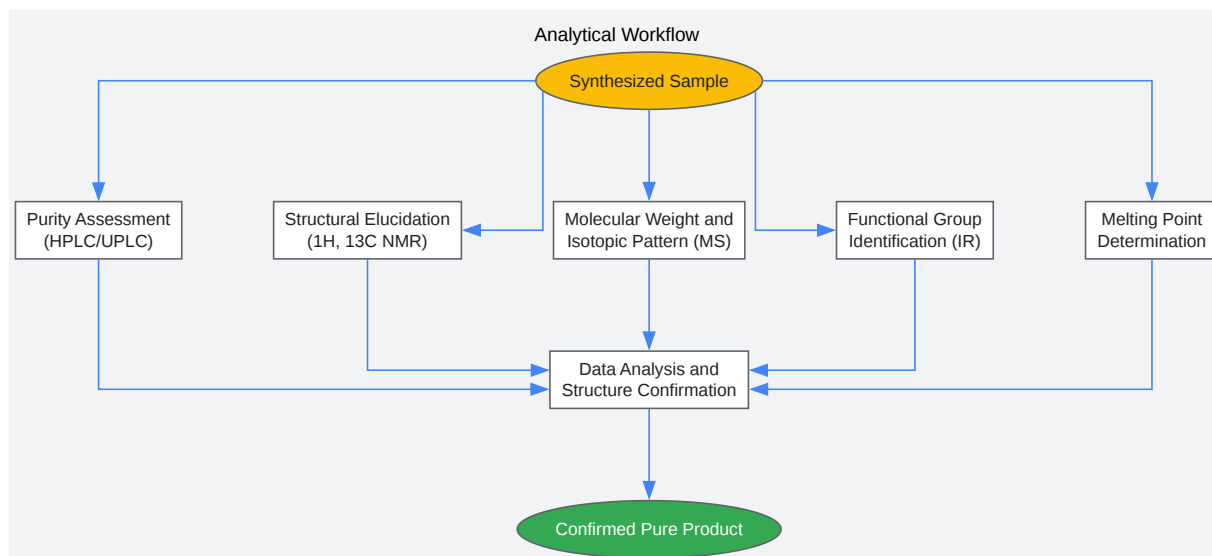
A generalized workflow for the synthesis of **5-bromo-2-(trifluoromethoxy)benzoic acid**.

Methodology:

- **Starting Material:** The synthesis would likely begin with 2-(trifluoromethoxy)benzoic acid.
- **Bromination:** The starting material would be dissolved in a suitable solvent, often a strong acid like sulfuric acid, and treated with a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine. The reaction conditions (temperature, reaction time) would need to be carefully controlled to favor the formation of the desired 5-bromo isomer.
- **Workup:** Upon completion, the reaction mixture is typically poured into ice water to precipitate the crude product. The solid is then collected by filtration and washed. Alternatively, an extraction with an organic solvent may be performed.
- **Purification:** The crude product would then be purified, commonly by recrystallization from a suitable solvent or by column chromatography.
- **Characterization:** The final product's identity and purity would be confirmed using analytical techniques such as NMR, IR, mass spectrometry, and melting point analysis.

Analytical Workflow for Purity and Identity Confirmation

A generalized workflow for the analysis of a synthesized batch of **5-bromo-2-(trifluoromethoxy)benzoic acid** is presented below.



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A generalized analytical workflow for the characterization of **5-bromo-2-(trifluoromethoxy)benzoic acid**.

Methodology:

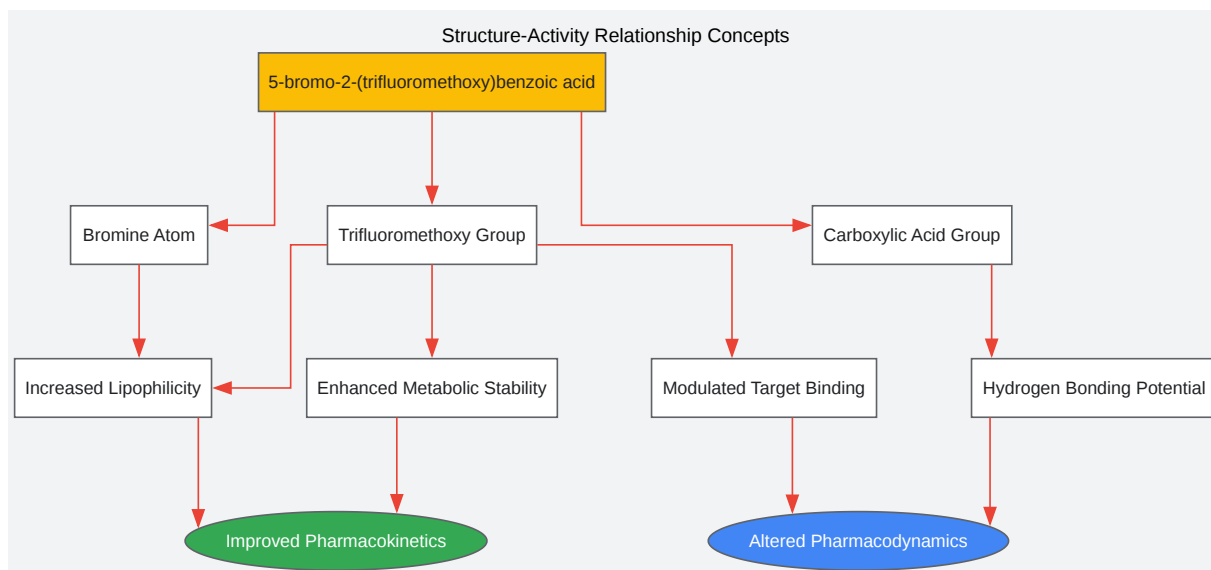
- Purity Assessment: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) would be the primary method to determine the purity of the synthesized compound.
- Structural Elucidation: ^1H and ^{13}C NMR spectroscopy would be used to confirm the chemical structure and the position of the substituents on the aromatic ring.
- Molecular Weight Confirmation: Mass spectrometry would be employed to verify the molecular weight and to observe the characteristic bromine isotope pattern.

- **Functional Group Identification:** Infrared spectroscopy would confirm the presence of the carboxylic acid and other functional groups.
- **Melting Point Determination:** A sharp melting point range would indicate the purity of the compound.

Potential Biological Significance and Applications

While no specific biological activities have been reported for **5-bromo-2-(trifluoromethoxy)benzoic acid**, the presence of the trifluoromethoxy group is significant in medicinal chemistry. This group is often incorporated into drug candidates to enhance their metabolic stability, increase lipophilicity (which can improve cell membrane permeability), and modulate their binding affinity to biological targets.^[2]

The following diagram illustrates the logical relationship between the structural features of this class of compounds and their potential pharmacological effects.



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